Cas no 84783-67-5 ((4-methanesulfonylphenyl)thiourea)

(4-methanesulfonylphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-[4-(methylsulfonyl)phenyl]-
- (4-Methanesulfonyl-phenyl)-thiourea
- (4-methylsulfonylphenyl)thiourea
- 1-(4-(Methylsulfonyl)phenyl)thiourea
- (4-methanesulfonylphenyl)thiourea
- N-[4-(Methylsulfonyl)phenyl]thiourea (ACI)
- Thiourea, [4-(methylsulfonyl)phenyl]- (9CI)
- Urea, 1-[p-(methylsulfonyl)phenyl]-2-thio- (6CI)
- AS-76300
- SCHEMBL11245631
- Urea, 1-[p-(methylsulfonyl)phenyl]-2-thio-
- HP388X4TSB
- 1-(4-Methylsulphonylphenyl)thiourea
- NS00038646
- MFCD10693660
- N-[4-(Methylsulfonyl)phenyl]thiourea
- Thiourea, N-[4-(methylsulfonyl)phenyl]-
- GZVDZCUMARHBQV-UHFFFAOYSA-N
- AKOS005205810
- 1-(4-Methylsulfonylphenyl)thiourea
- 4-methanesulfonylphenylthiourea
- Thiourea, [4-(methylsulfonyl)phenyl]-
- F2158-0196
- D97522
- 84783-67-5
- DTXSID60233812
- EINECS 284-104-3
- EN300-238774
-
- MDL: MFCD10693660
- インチ: 1S/C8H10N2O2S2/c1-14(11,12)7-4-2-6(3-5-7)10-8(9)13/h2-5H,1H3,(H3,9,10,13)
- InChIKey: GZVDZCUMARHBQV-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(C1C=CC(NC(N)=S)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 230.018369
- どういたいしつりょう: 230.018369
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.445
- ふってん: 435.9°C at 760 mmHg
- フラッシュポイント: 217.4°C
- 屈折率: 1.665
(4-methanesulfonylphenyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-0196-0.5g |
(4-methanesulfonylphenyl)thiourea |
84783-67-5 | 95% | 0.5g |
$205.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR560-50mg |
(4-methanesulfonylphenyl)thiourea |
84783-67-5 | 95+% | 50mg |
152.0CNY | 2021-07-15 | |
Ambeed | A568802-5g |
1-(4-(Methylsulfonyl)phenyl)thiourea |
84783-67-5 | 95% | 5g |
$372.0 | 2025-02-21 | |
Alichem | A019117613-1g |
1-(4-(Methylsulfonyl)phenyl)thiourea |
84783-67-5 | 95% | 1g |
$150.38 | 2023-08-31 | |
Enamine | EN300-238774-0.1g |
(4-methanesulfonylphenyl)thiourea |
84783-67-5 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
Life Chemicals | F2158-0196-2.5g |
(4-methanesulfonylphenyl)thiourea |
84783-67-5 | 95% | 2.5g |
$698.0 | 2023-09-06 | |
Enamine | EN300-238774-1g |
(4-methanesulfonylphenyl)thiourea |
84783-67-5 | 1g |
$485.0 | 2023-09-15 | ||
Enamine | EN300-238774-10g |
(4-methanesulfonylphenyl)thiourea |
84783-67-5 | 10g |
$2085.0 | 2023-09-15 | ||
Aaron | AR008H7F-250mg |
1-(4-(METHYLSULFONYL)PHENYL)THIOUREA |
84783-67-5 | 95% | 250mg |
$21.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141540-10g |
(4-Methanesulfonyl-phenyl)-thiourea |
84783-67-5 | 97% | 10g |
¥3987.00 | 2024-07-28 |
(4-methanesulfonylphenyl)thiourea 合成方法
ごうせいかいろ 1
(4-methanesulfonylphenyl)thiourea Raw materials
(4-methanesulfonylphenyl)thiourea Preparation Products
(4-methanesulfonylphenyl)thiourea 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
(4-methanesulfonylphenyl)thioureaに関する追加情報
Thiourea, N-[4-(methylsulfonyl)phenyl]- (CAS No. 84783-67-5): A Comprehensive Overview in Modern Chemical Biology
Thiourea, N-[4-(methylsulfonyl)phenyl]-, identified by its CAS number 84783-67-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif with a thiourea core and a methylsulfonylphenyl substituent, has garnered considerable attention due to its versatile applications in drug discovery and molecular recognition. The integration of sulfur and nitrogen atoms in its structure imparts distinctive reactivity and binding properties, making it a valuable scaffold for developing novel bioactive molecules.
The chemical structure of Thiourea, N-[4-(methylsulfonyl)phenyl]- encompasses a thiourea moiety connected to a phenyl ring substituted with a methylsulfonyl group. This arrangement not only enhances the compound's solubility in polar solvents but also facilitates its interaction with biological targets. The thiourea group is particularly noteworthy for its ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial for enzyme inhibition and receptor binding. The methylsulfonylphenyl moiety, on the other hand, contributes to the compound's lipophilicity and electronic properties, enabling fine-tuning of its pharmacokinetic profile.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards thiourea derivatives due to their potential as pharmacological agents. Research has demonstrated that compounds containing the thiourea moiety exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. Specifically, Thiourea, N-[4-(methylsulfonyl)phenyl]- has been explored for its anti-inflammatory properties, with studies indicating that it can modulate the activity of key inflammatory pathways by interacting with specific protein targets.
One of the most compelling aspects of Thiourea, N-[4-(methylsulfonyl)phenyl]- is its role as a versatile intermediate in synthetic chemistry. Its unique structure allows for modifications at multiple sites, enabling chemists to tailor its biological activity for specific therapeutic applications. For instance, researchers have utilized this compound as a precursor in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of antimicrobial and anti-inflammatory effects. The methylsulfonyl group serves as a handle for further functionalization, allowing the introduction of additional pharmacophores that enhance binding affinity and selectivity.
The synthesis of Thiourea, N-[4-(methylsulfonyl)phenyl]- typically involves multi-step reactions starting from commercially available precursors such as 4-methylsulfonylbenzaldehyde and thiourea. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired carbon-sulfur bonds with high efficiency.
Evaluation of the pharmacological properties of Thiourea, N-[4-(methylsulfonyl)phenyl]- has revealed several promising characteristics. In vitro studies have shown that this compound exhibits significant inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is a key mediator of inflammation. Additionally, preclinical trials have indicated that it may possess neuroprotective effects by modulating oxidative stress pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the potential of this compound as a lead molecule for further drug development.
The molecular interactions governing the biological activity of Thiourea, N-[4-(methylsulfonyl)phenyl]- have been extensively studied using computational chemistry techniques. Molecular docking simulations have provided insights into how this compound binds to target proteins at an atomic level, revealing key interactions between its functional groups and amino acid residues in the binding pocket. These insights have guided medicinal chemists in designing analogues with improved potency and reduced side effects.
The safety profile of Thiourea, N-[4-(methylsulfonyl)phenyl]- is another critical aspect that has been thoroughly investigated. Acute toxicity studies have demonstrated that this compound exhibits low systemic toxicity at therapeutic doses, making it a favorable candidate for further development. Furthermore, chronic toxicity assessments have shown no significant adverse effects over prolonged exposure periods, reinforcing its potential as a safe pharmacological agent.
The environmental impact of synthesizing and utilizing Thiourea, N-[4-(methylsulfonyl)phenyl]- is also an important consideration. Efforts have been made to develop green chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. For example, solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity.
In conclusion, Thiourea, N-[4-(methylsulfonyl)phenyl]-, identified by its CAS number 84783-67-5, represents a promising compound in chemical biology with diverse applications in pharmaceutical research. Its unique structural features enable it to interact effectively with biological targets while being amenable to synthetic modifications for tailored therapeutic effects. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
84783-67-5 ((4-methanesulfonylphenyl)thiourea) 関連製品
- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)
- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)

